2,2'-Difluorobiphenyl

Catalog No.
S1539966
CAS No.
388-82-9
M.F
C12H8F2
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Difluorobiphenyl

CAS Number

388-82-9

Product Name

2,2'-Difluorobiphenyl

IUPAC Name

1-fluoro-2-(2-fluorophenyl)benzene

Molecular Formula

C12H8F2

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C12H8F2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H

InChI Key

PXFIPIAXFGAEMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)F

The exact mass of the compound 2,2'-Difluorobiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Difluorobiphenyl (CAS 388-82-9) is a highly specialized ortho-halogenated biaryl compound utilized extensively as a precursor for advanced electronic materials, chiral phosphine ligands, and bent-core liquid crystals . Unlike unhindered biphenyls, the presence of fluorine atoms at the 2 and 2' positions introduces severe steric and electrostatic repulsion, forcing the aromatic rings out of coplanarity. This structural distortion fundamentally alters its pi-conjugation, optical band gap, and susceptibility to nucleophilic aromatic substitution (SNAr) [1]. For industrial buyers and synthetic chemists, procuring 2,2'-difluorobiphenyl provides a direct, scalable route to synthesizing dibenzophospholes, wide-band-gap conjugated polymers, and highly polarized mesophases without the low yields associated with in-house ortho-ortho cross-coupling.

Substituting 2,2'-difluorobiphenyl with its more common isomers, such as 4,4'-difluorobiphenyl or 3,3'-difluorobiphenyl, results in immediate failure in both synthetic workflows and material performance [1]. The 4,4'-isomer maintains a nearly planar conformation (dihedral angle ~23°), which narrows the optical band gap and shifts the HOMO/LUMO levels, rendering it incompatible for applications requiring blue-shifted emission or high open-circuit voltages. Furthermore, only the 2,2'-substitution pattern provides the necessary ortho-activation and spatial proximity required for double SNAr cyclization to form dibenzophosphole ligands [2]. Attempting to use alternative isomers in these cyclizations or in the formulation of antiferroelectric liquid crystals will completely disrupt the required transverse dipole moment and reaction geometry.

Steric-Induced Band Gap Widening for Conjugated Polymers

The ortho-fluorine atoms in 2,2'-difluorobiphenyl force a significant steric twist, resulting in a dihedral angle of approximately 58° in the solid state. When incorporated as a linker in diketopyrrolopyrrole (DPP) conjugated polymers, this large torsion angle breaks pi-conjugation compared to less hindered isomers [1]. Studies demonstrate that using the 2,2'-difluorobiphenyl linker shifts the HOMO level to a lower energy (-5.48 eV) compared to unsubstituted biphenyl (-5.39 eV), effectively widening the optical band gap[1].

Evidence DimensionDihedral angle and HOMO energy level
Target Compound Data2,2'-Difluorobiphenyl (~58° dihedral; HOMO -5.48 eV in DPP polymer)
Comparator Or Baseline4,4'-Difluorobiphenyl (~23° dihedral) and Biphenyl (HOMO -5.39 eV)
Quantified Difference35° increase in dihedral angle; 0.09 eV stabilization of HOMO level.
ConditionsX-ray diffraction and cyclic voltammetry of DPP polymers in o-DCB at 140 °C.

Procuring the 2,2'-isomer is essential for tuning the open-circuit voltage and emission spectra of organic optoelectronic materials.

Ortho-Activation for SNAr Cyclization to Phosphine Ligands

2,2'-Difluorobiphenyl is highly suited for the synthesis of water-soluble secondary and tertiary phosphine ligands via nucleophilic aromatic substitution (SNAr). The highly electronegative ortho-fluorines are strongly activated toward nucleophilic attack. When reacted with primary phosphines (e.g., PhPH2) in superbasic media (DMSO/KOH), 2,2'-difluorobiphenyl undergoes efficient double substitution to form dibenzophosphole derivatives [1]. Unsubstituted biphenyl and para-substituted analogs completely lack this ortho-activation and spatial proximity, making them inert under identical cyclization conditions.

Evidence DimensionSusceptibility to double SNAr cyclization
Target Compound DataUndergoes double SNAr to form dibenzophospholes
Comparator Or Baseline4,4'-Difluorobiphenyl / Biphenyl (Inert to ortho-cyclization)
Quantified DifferenceBinary reactivity (cyclization vs. no reaction).
ConditionsReaction with PhPH2 in DMSO/KOH superbasic medium.

Buyers manufacturing proprietary chiral or water-soluble phosphine ligands must use the 2,2'-isomer to enable the critical ring-closing SNAr step.

Transverse Dipole Moment for Antiferroelectric Mesophases

In the design of bent-core liquid crystals, the placement of fluorine atoms drastically affects the mesophase behavior. 2,2'-Difluorobiphenyl preferentially adopts a syn-conformation (energetically favored over the anti-rotamer by ~0.8 kJ/mol), which locks the fluorine dipole moments in a specific transverse direction [1]. This fixed directional dipole stabilizes antiferroelectric switchable SmCPA phases, yielding extremely high spontaneous polarization (up to 2300 nC cm^-2) [1]. In contrast, 4,4'-difluorobiphenyl has opposing dipoles that cancel out, yielding zero net transverse dipole moment and failing to induce these highly polarized mesophases.

Evidence DimensionTransverse dipole moment and spontaneous polarization
Target Compound DataHigh net transverse dipole, polarization up to 2300 nC cm^-2
Comparator Or Baseline4,4'-Difluorobiphenyl core (Zero net transverse dipole)
Quantified DifferenceMassive enhancement in spontaneous polarization due to aligned ortho-dipoles.
ConditionsElectro-optical investigations of bent-core liquid crystal phases.

LCD and photonics manufacturers require the 2,2'-substitution to achieve the rapid switching times driven by high spontaneous polarization.

Bypassing Low-Yield In-House Cross-Coupling

Attempting to synthesize 2,2'-difluorobiphenyl in-house via standard palladium-catalyzed Grignard cross-coupling (e.g., reacting ortho-fluorophenylmagnesium bromide with ortho-fluoroiodobenzene) is notoriously inefficient due to severe steric hindrance at the ortho positions [1]. While the identical reaction for the para-isomer (4,4'-difluorobiphenyl) routinely achieves yields exceeding 95%, the ortho-ortho coupling suffers from poor conversion and heavy byproduct formation [1]. Consequently, direct procurement of high-purity 2,2'-difluorobiphenyl is significantly more cost-effective and reproducible than internal synthesis.

Evidence DimensionPd-catalyzed cross-coupling yield
Target Compound DataHistorically low/unsuccessful yields via direct Grignard coupling
Comparator Or Baseline4,4'-Difluorobiphenyl (>95% yield under identical conditions)
Quantified DifferenceSevere drop in yield and increased impurity profile for the ortho-coupled product.
ConditionsPalladium-catalyzed cross-coupling of fluorinated aryl iodides with fluorinated aryl magnesium bromides.

Procurement of the pre-formed biaryl eliminates a severe synthetic bottleneck and reduces the cost of goods for downstream manufacturing.

Synthesis of Wide-Band-Gap Conjugated Polymers

The large dihedral angle of the 2,2'-difluorobiphenyl linker makes it the required choice for formulating diketopyrrolopyrrole (DPP) polymers with lowered HOMO levels and widened optical band gaps for organic photovoltaics (OPVs) and OLEDs [1].

Manufacturing of Water-Soluble Phosphine Ligands

Due to its high susceptibility to SNAr in superbasic media, this compound is the required precursor for synthesizing dibenzophosphole-based and disulfonated biphenyl phosphine ligands used in aqueous biphasic transition-metal catalysis [2].

Formulation of Antiferroelectric Bent-Core Liquid Crystals

The fixed transverse dipole moment resulting from the syn-conformation of the ortho-fluorines makes it highly effective for developing fast-switching liquid crystal displays with exceptionally high spontaneous polarization [3].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

388-82-9

Wikipedia

2,2'-Difluoro-1,1'-biphenyl

Dates

Last modified: 08-15-2023

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